(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-propionamide (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474707
InChI: InChI=1S/C12H18N2O3/c1-8(2)14(12(16)9(3)13)7-10(15)11-5-4-6-17-11/h4-6,8-9H,7,13H2,1-3H3/t9-/m0/s1
SMILES: CC(C)N(CC(=O)C1=CC=CO1)C(=O)C(C)N
Molecular Formula: C12H18N2O3
Molecular Weight: 238.28 g/mol

(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-propionamide

CAS No.:

Cat. No.: VC13474707

Molecular Formula: C12H18N2O3

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-propionamide -

Specification

Molecular Formula C12H18N2O3
Molecular Weight 238.28 g/mol
IUPAC Name (2S)-2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylpropanamide
Standard InChI InChI=1S/C12H18N2O3/c1-8(2)14(12(16)9(3)13)7-10(15)11-5-4-6-17-11/h4-6,8-9H,7,13H2,1-3H3/t9-/m0/s1
Standard InChI Key YNVNPXMKZOLSLZ-VIFPVBQESA-N
Isomeric SMILES C[C@@H](C(=O)N(CC(=O)C1=CC=CO1)C(C)C)N
SMILES CC(C)N(CC(=O)C1=CC=CO1)C(=O)C(C)N
Canonical SMILES CC(C)N(CC(=O)C1=CC=CO1)C(=O)C(C)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, (2S)-2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylpropanamide, highlights its stereochemistry and functional groups. Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₂H₁₈N₂O₃
Molecular Weight238.28 g/mol
InChIKeyYNVNPXMKZOLSLZ-VIFPVBQESA-N
CAS NumberNot explicitly listed
PubChem CID66569009

The structure comprises:

  • Furan-2-yl group: A heterocyclic aromatic ring contributing to electron-rich interactions.

  • α-Amino ketone: A reactive motif enabling participation in nucleophilic additions or condensations.

  • Isopropyl and propionamide groups: Hydrophobic elements influencing solubility and target binding.

Stereochemical Considerations

The (S)-configuration at the α-carbon is critical for chiral recognition in biological systems. Computational models suggest this configuration optimizes hydrogen bonding with enzymes like carbonic anhydrases or proteases .

Synthesis and Optimization

Synthetic Routes

While explicit protocols for this compound are scarce, analogous α-amino ketones are synthesized via oxidative cross-coupling or amide coupling:

Oxidative Cross-Coupling of α-Amino Ketones

A method from J. Org. Chem. (2023) employs I₂/DMSO to couple α-amino ketones with alcohols or amines . For example:

  • Substrate: N-(2-oxo-2-phenylethyl)benzamide reacts with isopropyl alcohol under I₂ catalysis to form N-isopropoxy derivatives .

  • Conditions: 20 mol% I₂, DMSO as oxidant, room temperature, 12–24 hours .

Hypothetical Application:
Replacing benzamide with a furan-2-yl-acetamide precursor could yield the target compound, though steric effects from the isopropyl group may require optimized stoichiometry.

Amide Coupling Strategies

Patents (e.g., CN103597005B) describe N-alkylation of propionamides using isopropyl halides . For instance:

  • Step 1: Condensation of 2-furan-2-yl-2-oxoacetic acid with (S)-2-aminopropionamide.

  • Step 2: N-Isopropylation via nucleophilic substitution with isopropyl bromide .

Challenges in Synthesis

  • Steric Hindrance: Bulky isopropyl and furan groups may slow reaction kinetics, necessitating elevated temperatures or polar aprotic solvents (e.g., DMF) .

  • Racemization Risk: Chiral integrity at the α-carbon requires mild conditions (pH 7–8, <40°C) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic (logP ≈ 1.8) due to the isopropyl and furan groups. Limited aqueous solubility (<1 mg/mL).

  • Stability: Susceptible to hydrolysis at the amide bond under acidic/basic conditions. Storage at -20°C in inert atmospheres is recommended.

Spectroscopic Data

  • IR: Peaks at 1745 cm⁻¹ (ketone C=O), 1646 cm⁻¹ (amide I), and 1531 cm⁻¹ (amide II) .

  • ¹H NMR (CDCl₃): δ 1.28 (t, 3H, isopropyl-CH₃), 4.26 (q, 2H, CH₂CO), 7.1 (s, 2H, furan-H) .

Biological Activity and Applications

Carbonic Anhydrase (CA) Inhibition

Benzenesulfonamide analogs with furan moieties show nanomolar affinity for bacterial CAs (e.g., Vibrio cholerae VchCAγ) . The target compound’s amide and furan groups may similarly coordinate Zn²⁺ in CA active sites .

Falcipain-2 Inhibition

Furan-containing compounds (e.g., (2E)-1-(2',4',5'-trimethoxyphenyl)-3-[5-(2-chloro-5-trifluoromethyl-phenyl)-furan-2-yl]-2-propen-1-one) inhibit falcipain-2, a Plasmodium protease . Structural parallels suggest potential antimalarial activity .

Future Directions

  • Stereoselective Synthesis: Develop asymmetric catalysis (e.g., organocatalysts) to improve enantiomeric excess .

  • Structure-Activity Relationships (SAR): Systematically modify the furan ring (e.g., 5-nitro substitution) to enhance CA inhibition .

  • In Vivo Studies: Evaluate pharmacokinetics and efficacy in murine models of malaria or bacterial infections .

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